
5-(tert-Butyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)nicotinonitrile: is an organic compound that features a pyridine ring substituted with a nitrile group at the 3-position and a tert-butyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl nitrite as a nitrating agent under mild conditions . The reaction proceeds as follows:
Nitration: 5-tert-butylpyridine is treated with tert-butyl nitrite in the presence of a catalyst such as N-hydroxyphthalimide.
Cyanation: The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)nicotinonitrile may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(tert-Butyl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that derivatives of nicotinonitrile, including this compound, can act as inhibitors of specific enzymes, such as histone acetyltransferases . This makes them potential candidates for drug development, particularly in the treatment of cancers and other diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of histone acetyltransferases, it can bind to the active site of the enzyme, preventing the acetylation of histone proteins . This inhibition can lead to changes in gene expression and cellular function, which can be exploited for therapeutic purposes.
Comparación Con Compuestos Similares
Nicotinonitrile (3-cyanopyridine): Similar structure but lacks the tert-butyl group.
5-Methyl-3-cyanopyridine: Similar structure with a methyl group instead of a tert-butyl group.
5-Ethyl-3-cyanopyridine: Similar structure with an ethyl group instead of a tert-butyl group.
Uniqueness: The presence of the tert-butyl group in 5-(tert-Butyl)nicotinonitrile imparts unique steric and electronic properties, making it distinct from other nicotinonitrile derivatives. This can influence its reactivity, stability, and interactions with biological targets, providing advantages in specific applications.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
5-tert-butylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,1-3H3 |
Clave InChI |
JYOBGDPWFJJHCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


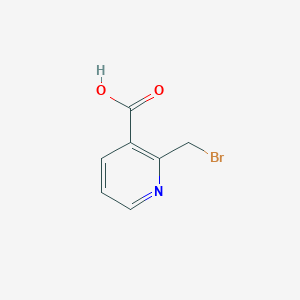
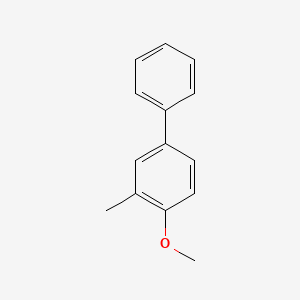
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)

![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)

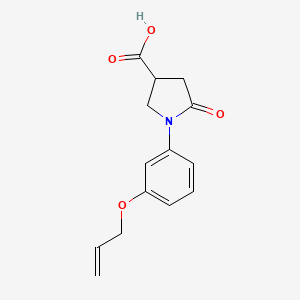
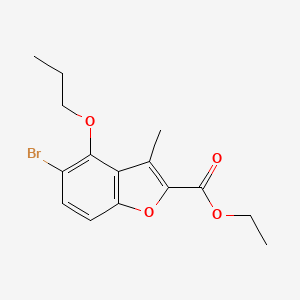
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
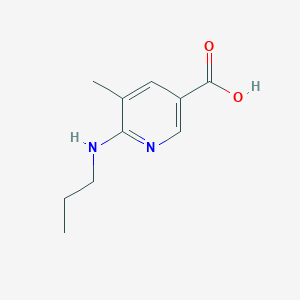
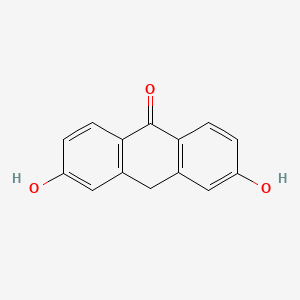
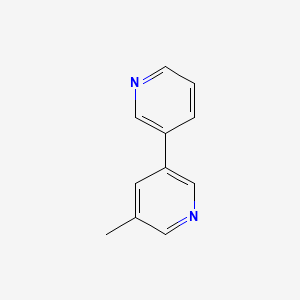
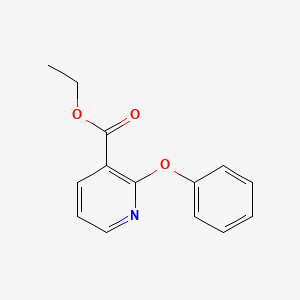
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
